p53 and MDM2 proteins-interaction-inhibitor chiral

Vue d'ensemble

Description

Le composé “Inhibiteur d'interaction des protéines p53 et MDM2 (racémique)” est un inhibiteur de petite molécule conçu pour perturber l'interaction entre la protéine p53 et la protéine homologue du double minute 2 de la souris (MDM2). La protéine p53 est un suppresseur tumoral crucial qui régule l'arrêt du cycle cellulaire, l'apoptose et la réparation de l'ADN. MDM2 est un régulateur négatif de p53, favorisant sa dégradation et inhibant ainsi ses fonctions de suppression tumorale. Les inhibiteurs de l'interaction p53-MDM2 visent à restaurer l'activité de p53, ce qui en fait des agents thérapeutiques potentiels dans le traitement du cancer .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse des inhibiteurs d'interaction des protéines p53 et MDM2 implique plusieurs étapes. Une voie de synthèse courante comprend la réaction d'un composé précurseur avec du phosgène pour former un intermédiaire de chlorure de carbamoyle. Cet intermédiaire est ensuite traité séquentiellement avec de la pipérazine et une solution de chlorure d'hydrogène dans l'éther pour donner l'inhibiteur racémique . Les conditions réactionnelles impliquent généralement des températures contrôlées et des atmosphères inertes pour empêcher des réactions secondaires indésirables.

Méthodes de production industrielle

La production industrielle de ces inhibiteurs suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental. Des techniques telles que la chromatographie liquide haute performance (HPLC) sont utilisées pour purifier le produit final .

Analyse Des Réactions Chimiques

Types de réactions

L'inhibiteur d'interaction des protéines p53 et MDM2 subit diverses réactions chimiques, notamment :

Oxydation : L'inhibiteur peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir l'inhibiteur en ses formes réduites.

Substitution : L'inhibiteur peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés dans les réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que la réduction peut produire des dérivés aminés .

Applications de recherche scientifique

L'inhibiteur d'interaction des protéines p53 et MDM2 possède de nombreuses applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les interactions protéine-protéine et le développement d'inhibiteurs de petites molécules.

Biologie : Investigations sur son rôle dans la modulation des voies cellulaires impliquant p53 et MDM2.

Médecine : Exploré comme un agent thérapeutique potentiel dans le traitement du cancer, en particulier dans les tumeurs avec p53 de type sauvage.

Industrie : Utilisé dans le développement d'outils de diagnostic et d'essais pour la recherche sur le cancer

Mécanisme d'action

L'inhibiteur d'interaction des protéines p53 et MDM2 exerce ses effets en se liant au domaine de liaison de p53 de MDM2. Cette liaison perturbe l'interaction entre p53 et MDM2, empêchant la dégradation de p53. En conséquence, les niveaux de p53 augmentent, conduisant à l'activation de ses fonctions de suppression tumorale, notamment l'arrêt du cycle cellulaire, l'apoptose et la réparation de l'ADN. L'inhibiteur induit également l'expression des gènes cibles de p53, augmentant encore son activité antitumorale .

Applications De Recherche Scientifique

Chiral Inhibitors: Mechanism of Action

Chiral inhibitors are designed to selectively target the p53-MDM2 interaction. These compounds often exhibit enhanced potency due to their stereochemistry, which can influence binding affinity and specificity. For instance, studies have shown that certain enantiomers of MDM2 inhibitors can be significantly more effective than their counterparts, as demonstrated with Nutlin-3, where the (−) enantiomer displayed 150 times greater activity than the (+) form .

Key Applications in Cancer Therapy

- Restoration of p53 Function : Chiral inhibitors have been shown to effectively reactivate p53 in various cancer models. For example, AMG 232 has demonstrated robust antitumor activity by restoring p53 signaling pathways, leading to cell-cycle arrest and reduced tumor growth in preclinical studies .

- Targeting Specific Cancer Types : Inhibition of the p53-MDM2 interaction is particularly relevant for tumors with wild-type p53. Research indicates that these inhibitors can be effective against solid tumors and hematologic malignancies, making them versatile tools in oncology .

- Combination Therapies : Chiral inhibitors are being explored in combination with other treatments, such as chemotherapeutics that induce DNA damage. For instance, AMG 232 has been shown to enhance the effects of DNA-damaging agents, potentially improving treatment outcomes for patients with resistant tumors .

- Peptide-Based Modulators : Recent studies have introduced peptide-based chiral modulators that stabilize helical structures to enhance binding affinity for MDM2. These peptides have shown efficacy in inhibiting tumor growth in vivo while minimizing toxicity to normal cells .

Case Studies

Mécanisme D'action

The p53 and MDM2 proteins-interaction-inhibitor exerts its effects by binding to the p53-binding domain of MDM2. This binding disrupts the interaction between p53 and MDM2, preventing the degradation of p53. As a result, p53 levels increase, leading to the activation of its tumor-suppressive functions, including cell cycle arrest, apoptosis, and DNA repair. The inhibitor also induces the expression of p53 target genes, further enhancing its anti-tumor activity .

Comparaison Avec Des Composés Similaires

Composés similaires

Nutlin-3a : Un inhibiteur d'interaction p53-MDM2 bien connu avec des propriétés de liaison similaires.

MI-773 : Un autre inhibiteur qui cible l'interaction p53-MDM2.

RG7112 : Un inhibiteur en phase clinique avec un mécanisme d'action similaire.

Unicité

L'inhibiteur d'interaction des protéines p53 et MDM2 (racémique) est unique en raison de sa nature racémique, ce qui signifie qu'il contient des quantités égales des deux énantiomères. Cela peut influencer son affinité de liaison et ses propriétés pharmacocinétiques par rapport à d'autres inhibiteurs. De plus, sa voie de synthèse spécifique et ses conditions réactionnelles peuvent offrir des avantages en termes de rendement et de pureté .

Activité Biologique

The interaction between the tumor suppressor protein p53 and its negative regulator MDM2 is a critical focal point in cancer biology. Disruption of this interaction has been targeted for therapeutic development, particularly through the use of chiral inhibitors. This article explores the biological activity of these inhibitors, focusing on their mechanisms, efficacy, and implications for cancer treatment.

Mechanisms of p53-MDM2 Interaction

p53 plays a vital role in regulating the cell cycle, promoting apoptosis, and maintaining genomic stability. MDM2 inhibits p53 through several mechanisms:

- Ubiquitination : MDM2 acts as an E3 ubiquitin ligase, tagging p53 for proteasomal degradation.

- Transcriptional Inhibition : The binding of MDM2 prevents p53 from binding to DNA, inhibiting its function as a transcription factor.

- Nuclear Export : MDM2 facilitates the export of p53 from the nucleus, further reducing its availability to act on target genes .

Chiral Inhibitors of p53-MDM2 Interaction

Chiral compounds have been developed to selectively inhibit the p53-MDM2 interaction. These inhibitors can be classified based on their structural characteristics and biological activity.

Case Study: Nutlin-3

Nutlin-3 is one of the most studied MDM2 inhibitors. It is a cis-imidazoline analog that effectively displaces p53 from MDM2 with an IC50 in the range of 100-300 nM. Notably, the enantiomer (−)Nutlin-3 exhibits significantly higher activity (150 times more potent) than its counterpart (+)Nutlin-3 .

Table 1: Comparison of Chiral Inhibitors

| Compound | IC50 (nM) | Selectivity | Mechanism |

|---|---|---|---|

| Nutlin-3 | 100-300 | Moderate | Displaces p53 |

| MI-219 | 5 | High | Direct binding to MDM2 |

| AMG 232 | <1 | Very High | Induces p53 activity |

| RG7388 | 6 | High | Potent cell growth inhibition |

Research Findings

Recent studies have shown that various chiral inhibitors can effectively reactivate p53 in cancer cells with wild-type p53 while sparing those with mutated forms:

- MI-77301 and MI-888 : These compounds demonstrate over 10,000-fold selectivity for MDM2 over MDMX and activate wild-type p53 at concentrations as low as 30-100 nM .

- AMG 232 : This inhibitor binds with picomolar affinity to MDM2 and robustly activates p53 signaling pathways, leading to cell-cycle arrest and tumor cell proliferation inhibition .

Clinical Implications

The development of chiral inhibitors targeting the p53-MDM2 interaction represents a promising therapeutic avenue in oncology. These compounds can potentially restore normal p53 function in tumors where it is inhibited by MDM2 overexpression. The selective nature of these inhibitors may also reduce off-target effects commonly associated with traditional chemotherapy.

Table 2: Clinical Trials of MDM2 Inhibitors

| Compound | Phase | Target Cancer Type | Outcome |

|---|---|---|---|

| RG7388 | Phase I | Solid tumors | Tumor regression observed |

| AMG 232 | Phase I/II | Acute myelogenous leukemia | Significant anti-tumor activity |

| Nutlin-3 | Phase II | Various solid tumors | Promising results in clinical trials |

Propriétés

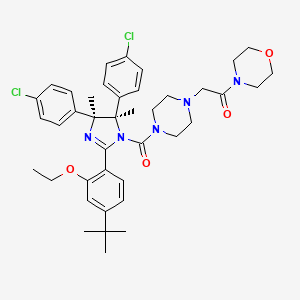

IUPAC Name |

2-[4-[(4S,5R)-2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazole-1-carbonyl]piperazin-1-yl]-1-morpholin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H49Cl2N5O4/c1-7-51-34-26-30(38(2,3)4)12-17-33(34)36-43-39(5,28-8-13-31(41)14-9-28)40(6,29-10-15-32(42)16-11-29)47(36)37(49)46-20-18-44(19-21-46)27-35(48)45-22-24-50-25-23-45/h8-17,26H,7,18-25,27H2,1-6H3/t39-,40+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJZBZZRLUQDRII-IOLBBIBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(C)(C)C)C2=NC(C(N2C(=O)N3CCN(CC3)CC(=O)N4CCOCC4)(C)C5=CC=C(C=C5)Cl)(C)C6=CC=C(C=C6)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)C(C)(C)C)C2=N[C@@]([C@@](N2C(=O)N3CCN(CC3)CC(=O)N4CCOCC4)(C)C5=CC=C(C=C5)Cl)(C)C6=CC=C(C=C6)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H49Cl2N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590834 | |

| Record name | 2-{4-[(4S,5R)-2-(4-tert-Butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethyl-4,5-dihydro-1H-imidazole-1-carbonyl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

734.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939981-37-0 | |

| Record name | 2-{4-[(4S,5R)-2-(4-tert-Butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethyl-4,5-dihydro-1H-imidazole-1-carbonyl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.